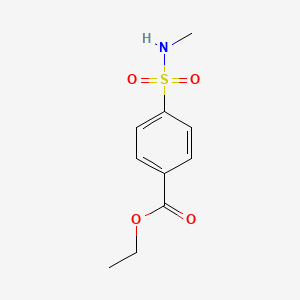

Ethyl 4-(methylsulfamoyl)benzoate

CAS No.: 874841-20-0

Cat. No.: VC17796487

Molecular Formula: C10H13NO4S

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874841-20-0 |

|---|---|

| Molecular Formula | C10H13NO4S |

| Molecular Weight | 243.28 g/mol |

| IUPAC Name | ethyl 4-(methylsulfamoyl)benzoate |

| Standard InChI | InChI=1S/C10H13NO4S/c1-3-15-10(12)8-4-6-9(7-5-8)16(13,14)11-2/h4-7,11H,3H2,1-2H3 |

| Standard InChI Key | BDWDBVYFXCFWJK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC |

Introduction

Chemical Identity and Structural Features

Ethyl 4-(methylsulfamoyl)benzoate belongs to the class of aromatic sulfonamides, distinguished by the presence of a sulfamoyl group (-SO2NH-) modified with a methyl substituent. Its molecular formula is C10H13NO4S, with a calculated molecular weight of 243.28 g/mol. The compound’s structure comprises:

-

A benzoic acid ethyl ester core.

-

A methylsulfamoyl (-SO2NHCH3) group at the 4-position of the benzene ring.

Key identifiers include:

*Note: The closely related ethyl 4-sulfamoylbenzoate is registered under CAS 5446-77-5 .

The methylsulfamoyl group enhances lipophilicity compared to unsubstituted sulfonamides, potentially improving membrane permeability and bioavailability .

Synthetic Pathways and Methodological Considerations

The synthesis of ethyl 4-(methylsulfamoyl)benzoate can be inferred from established protocols for analogous sulfonamide esters . A plausible route involves:

Sulfonylation of Ethyl 4-Aminobenzoate

-

Sulfonation: React ethyl 4-aminobenzoate with chlorosulfonic acid to introduce the sulfonyl chloride group.

-

Amination: Treat the intermediate with methylamine to form the methylsulfamoyl moiety.

This two-step process mirrors methods used to synthesize ethyl 4-sulfamoylbenzoate , with methylation replacing amination to introduce the methyl group.

Alternative Route: Direct Functionalization

Another approach involves coupling pre-synthesized methylsulfamoyl chloride with ethyl 4-hydroxybenzoate under basic conditions, though this method may yield lower regioselectivity .

Physicochemical Properties

While experimental data for ethyl 4-(methylsulfamoyl)benzoate is sparse, its properties can be extrapolated from structurally similar compounds:

The methyl group increases hydrophobicity, as evidenced by the higher predicted LogP compared to the non-methylated analogue .

Applications in Drug Development and Beyond

Anticancer Agents

By inhibiting CA IX, this compound could acidify the tumor microenvironment, impairing metastasis and enhancing chemotherapy efficacy .

Agricultural Chemistry

Sulfonamides are employed as herbicides and fungicides; the methylsulfamoyl group may confer resistance to enzymatic degradation in plants.

Material Science

The ester and sulfonamide functionalities could serve as monomers for polymers with tailored thermal and mechanical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume